molecular formula C15H12Br2ClNO2 B14871169 N-(2-chlorobenzyl)-2-(2,4-dibromophenoxy)acetamide

N-(2-chlorobenzyl)-2-(2,4-dibromophenoxy)acetamide

Cat. No.: B14871169
M. Wt: 433.52 g/mol
InChI Key: WGUYVEMJEJIKJN-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(2,4-dibromophenoxy)acetamide is an organic compound characterized by the presence of chlorobenzyl and dibromophenoxy groups attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-(2,4-dibromophenoxy)acetamide typically involves the reaction of 2-chlorobenzylamine with 2,4-dibromophenoxyacetic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-(2,4-dibromophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(2-chlorobenzyl)-2-(2,4-dibromophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(2,4-dibromophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-2-(2,4-dichlorophenoxy)acetamide
  • N-(2-chlorobenzyl)-2-(2,4-difluorophenoxy)acetamide
  • N-(2-chlorobenzyl)-2-(2,4-dimethylphenoxy)acetamide

Uniqueness

N-(2-chlorobenzyl)-2-(2,4-dibromophenoxy)acetamide is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. The bromine atoms can participate in halogen bonding and other interactions, potentially enhancing the compound’s effectiveness in various applications.

Properties

Molecular Formula

C15H12Br2ClNO2

Molecular Weight

433.52 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(2,4-dibromophenoxy)acetamide

InChI

InChI=1S/C15H12Br2ClNO2/c16-11-5-6-14(12(17)7-11)21-9-15(20)19-8-10-3-1-2-4-13(10)18/h1-7H,8-9H2,(H,19,20)

InChI Key

WGUYVEMJEJIKJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)COC2=C(C=C(C=C2)Br)Br)Cl

Origin of Product

United States

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